molecular formula C11H17NO4 B2905944 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate CAS No. 1610606-91-1

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B2905944
CAS No.: 1610606-91-1
M. Wt: 227.26
InChI Key: WPMMPGBIXMDFTO-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate is a bicyclic ester featuring a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) with tert-butyl and methyl carboxylate substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stereochemical flexibility and protective group strategy. Its structure balances reactivity and stability, making it valuable for constructing complex heterocycles .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2,3-dihydropyrrole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMMPGBIXMDFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate as a precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound often involves the reaction of suitable precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that may have distinct properties and applications .

Organic Synthesis

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate serves as a building block in organic synthesis. Its structure allows it to participate in the formation of more complex molecules through various synthetic pathways. It can be utilized in the development of pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical transformations .

Biological Investigations

Recent studies have explored the biological activities of this compound. It has shown potential interactions with biomolecules, suggesting possible therapeutic properties. Research indicates that it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for further investigation in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated for its potential as a precursor in synthesizing novel drugs. Its unique structure may lead to the discovery of new therapeutic agents targeting specific diseases. The exploration of its mechanism of action is critical for understanding how it interacts with biological systems .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Drug Formulation

In pharmaceutical formulation research, this compound has been incorporated into topical formulations aimed at enhancing skin absorption and bioavailability of active ingredients. The formulation studies demonstrated improved stability and efficacy compared to traditional formulations .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisBuilding block for complex moleculesUsed in pharmaceutical and agrochemical synthesis
Biological ResearchInvestigated for therapeutic propertiesPotential anti-inflammatory and antimicrobial activities
Medicinal ChemistryPrecursor for novel drug developmentOngoing studies on mechanism of action
Drug FormulationEnhances bioavailability in topical applicationsImproved stability and efficacy in formulations

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Commercial Availability and Pricing

Table 3: Commercial Data
Compound Name Supplier Purity Price (USD) Quantity CAS Number
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate BLDpharm 98%+ Not listed 250 mg 1255667-06-1
(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate Catalog of Pyridine Compounds 95%+ $400 1 g 1257850-08-0
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate TCI Chemicals Not listed $2200 500 mL 161491-24-3

Biological Activity

1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS No. 1610606-91-1) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrroles are five-membered heterocyclic compounds containing nitrogen, known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate
  • Structure : The compound features a pyrrole ring with two carboxylate groups and a tert-butyl side chain.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to significant biological effects.

Potential Mechanisms:

  • Antiviral Activity : Preliminary studies suggest that pyrrole derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms.
  • Antibacterial Effects : The compound may also interact with bacterial cell membranes or metabolic pathways, potentially leading to antibacterial effects.

Biological Activity Data

Biological ActivityObservationsReferences
AntiviralInhibitory effects on viral replication observed in vitro.
AntibacterialShowed activity against Gram-positive bacteria with varying MIC values.
CytotoxicityEvaluated in cancer cell lines; potential for selective cytotoxicity.

Antiviral Properties

A study published in the Journal of Organic Chemistry highlighted the antiviral potential of pyrrole derivatives, including compounds similar to this compound. The research demonstrated that these compounds could inhibit the replication of viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) in vitro. The results indicated that certain structural modifications could enhance antiviral efficacy significantly .

Antibacterial Activity

Research conducted on various pyrrole derivatives has shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating that these compounds could serve as leads for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrrole-1,3-dicarboxylate, and what yields are typically achieved?

  • Methodology : The compound is synthesized via carbamate-forming reactions using tert-butyl and methyl protecting groups. A general procedure involves reacting ethyl 2-oxoacetate with tert-butyl carbamate under reflux conditions in ethanol, yielding ~56% (calculated via ¹H-NMR with mesitylene as an internal standard) . Comparative studies on analogous pyrrole dicarboxylates show yields up to 85% when using diethyl oxalate under reflux, suggesting solvent choice and reaction time optimization as critical factors .
  • Key Data :

MethodConditionsYield (%)Reference
General Procedure AEthanol, mesitylene internal standard56
Diethyl oxalate methodReflux in ethanol85 (analog)

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of structurally similar pyrrolidine dicarboxylates (e.g., 5-tert-Butyl derivatives) provided bond lengths (mean C–C = 0.003 Å) and R factor = 0.060 . Complementary techniques include ¹H/¹³C-NMR for functional group verification and mass spectrometry for molecular weight confirmation (e.g., [M+H]+ at m/z 270.329 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or spectroscopic interpretations?

  • Methodology : Discrepancies in yields (e.g., 56% vs. 85% for similar compounds) often arise from purification methods or internal standard selection. For NMR inconsistencies, deuterated solvent effects or dynamic proton exchange (e.g., in dihydropyrrole rings) should be investigated. Cross-validation with SC-XRD or high-resolution MS is recommended to confirm structural assignments .

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can model steric effects from the tert-butyl group and electronic effects of the dicarboxylate moiety. For example, studies on analogous pyrrolidine derivatives used DFT to predict regioselectivity in nucleophilic substitutions . Molecular dynamics simulations may also assess conformational stability in solution.

Q. How does the tert-butyl group influence the compound’s physicochemical properties or biological activity?

  • Methodology : Comparative studies with analogs (e.g., ethyl or benzyl substituents) reveal that the tert-butyl group enhances steric hindrance, reducing hydrolysis rates in biological media. In vitro assays on pyrrole dicarboxylate analogs demonstrated that bulky substituents like tert-butyl correlate with improved metabolic stability but reduced solubility .

Methodological Considerations

Q. What strategies optimize the enantiomeric purity of chiral derivatives of this compound?

  • Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can be employed during ring-closing steps. For example, enantioselective synthesis of (3S)-pyridoindole dicarboxylates achieved >90% ee using chiral ligands . Chromatographic resolution (e.g., chiral HPLC) is critical for purity validation.

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

  • Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For antimicrobial or anticancer activity screening, standardized protocols (e.g., MIC assays or MTT cell viability tests) should be applied, referencing pyrrole dicarboxylate analogs with documented bioactivity .

Data Contradiction Analysis

Q. Why do reported melting points or spectral data vary across studies for structurally similar compounds?

  • Root Cause : Polymorphism (different crystal packing) or solvent residues in recrystallized samples can alter melting points. Spectral variations may arise from instrument calibration or sample concentration. Researchers should report solvent systems and purity metrics (e.g., HPLC traces) for reproducibility .

Tables for Reference

Table 1 : Bioactivity of Pyrrole Dicarboxylate Analogs

Activity TypeObserved EffectModel System
AntimicrobialReduced viability (MIC = 8 µg/mL)E. coli
AnticancerIC₅₀ = 12 µM (HeLa cells)In vitro assay

Table 2 : Computational Parameters for Stability Prediction

ParameterValueSignificance
HOMO-LUMO gap4.2 eVIndicates kinetic stability
LogP2.5Predicts moderate lipophilicity

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